2,5-Dibromo-4-fluorobenzenesulfonamide
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Overview
Description
2,5-Dibromo-4-fluorobenzenesulfonamide is a chemical compound with the molecular formula C6H3Br2FNO2S It is characterized by the presence of bromine, fluorine, and sulfonamide functional groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dibromo-4-fluorobenzenesulfonamide typically involves the bromination and fluorination of benzenesulfonamide derivatives. One common method includes the reaction of 2,5-dibromobenzenesulfonamide with a fluorinating agent under controlled conditions. The reaction is usually carried out in the presence of a catalyst and at a specific temperature to ensure the selective introduction of the fluorine atom.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and fluorination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions: 2,5-Dibromo-4-fluorobenzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The sulfonamide group can participate in redox reactions, altering the oxidation state of the compound.
Coupling Reactions: The compound can engage in coupling reactions to form more complex molecules.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted benzenesulfonamides, while oxidation and reduction reactions can lead to different oxidation states of the sulfonamide group.
Scientific Research Applications
2,5-Dibromo-4-fluorobenzenesulfonamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be employed in the study of enzyme inhibition and protein interactions due to its sulfonamide group.
Industry: It is used in the production of specialty chemicals and as an intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of 2,5-Dibromo-4-fluorobenzenesulfonamide involves its interaction with molecular targets such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. The bromine and fluorine atoms may also contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
2,5-Dibromobenzenesulfonamide: Lacks the fluorine atom, which may affect its reactivity and binding properties.
4-Fluorobenzenesulfonamide: Lacks the bromine atoms, resulting in different chemical behavior and applications.
N-Fluorobenzenesulfonimide: A related compound used for fluorination reactions, differing in its structure and reactivity.
Uniqueness: 2,5-Dibromo-4-fluorobenzenesulfonamide is unique due to the presence of both bromine and fluorine atoms, which impart distinct chemical properties and reactivity. This combination allows for specific interactions in chemical and biological systems, making it valuable for targeted applications.
Properties
Molecular Formula |
C6H4Br2FNO2S |
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Molecular Weight |
332.98 g/mol |
IUPAC Name |
2,5-dibromo-4-fluorobenzenesulfonamide |
InChI |
InChI=1S/C6H4Br2FNO2S/c7-3-2-6(13(10,11)12)4(8)1-5(3)9/h1-2H,(H2,10,11,12) |
InChI Key |
ICODZOGVDSHUNM-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC(=C1Br)S(=O)(=O)N)Br)F |
Origin of Product |
United States |
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